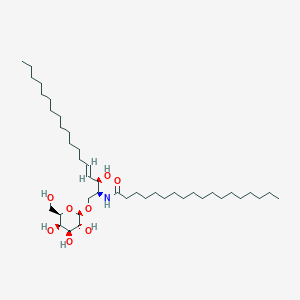
N-stearoyl cerebroside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-stearoyl cerebroside is a type of glycosphingolipid, which are complex lipids composed of a ceramide backbone linked to a sugar residue. This compound is a subtype of cerebrosides, which are crucial constituents of cell membranes, particularly in the nervous system. This compound is characterized by the presence of a stearic acid moiety attached to the ceramide backbone. These molecules play significant roles in maintaining cell structure and facilitating signal transduction processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-stearoyl cerebroside typically involves the following steps:
Formation of Ceramide: The process begins with the synthesis of ceramide, which is composed of sphingosine and a fatty acid. Sphingosine is a long-chain amino alcohol that forms the backbone of the molecule.
Addition of Stearic Acid: Stearic acid is then esterified to the sphingosine base, forming N-stearoyl ceramide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) for the separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions: N-stearoyl cerebroside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the molecule, often resulting in the formation of hydroxy derivatives.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of the sugar residue.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include various glycosyl donors and catalysts.
Major Products Formed:
Oxidation: Hydroxy derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various glycosylated derivatives.
Scientific Research Applications
N-stearoyl cerebroside has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying glycosphingolipid chemistry and interactions.
Biology: Plays a crucial role in cell membrane structure and function, particularly in the nervous system.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and other neurological disorders.
Industry: Used in the production of specialized lipids and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of N-stearoyl cerebroside involves its integration into cell membranes, where it contributes to membrane stability and signal transduction. The molecule interacts with various proteins and receptors, influencing cellular processes such as apoptosis, differentiation, and proliferation. The sugar residue of this compound plays a key role in its interactions with other molecules and cellular components .
Comparison with Similar Compounds
Galactocerebroside: Contains a galactose residue instead of glucose.
Glucocerebroside: Contains a glucose residue.
Sulfatides: Sulfated derivatives of cerebrosides.
Uniqueness: N-stearoyl cerebroside is unique due to the presence of the stearic acid moiety, which influences its hydrophobic characteristics and interactions within the cell membrane. This compound is particularly abundant in the myelin sheath of neurons, highlighting its importance in neurodevelopment and function .
Properties
Molecular Formula |
C42H81NO8 |
|---|---|
Molecular Weight |
728.1 g/mol |
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide |
InChI |
InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46)/b31-29+/t35-,36+,37+,39-,40-,41+,42+/m0/s1 |
InChI Key |
YMYQEDCYNANIPI-NMJNODIHSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















